Abediterol

Descripción

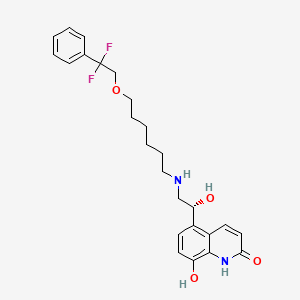

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYAXIFVXBKRPK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238605 | |

| Record name | Abediterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915133-65-2 | |

| Record name | Abediterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915133-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abediterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abediterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abediterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABEDITEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abediterol's Mechanism of Action on Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abediterol is a novel, once-daily, long-acting β2-adrenergic agonist (LABA) that has demonstrated significant potential in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy stems from a well-defined mechanism of action centered on the relaxation of bronchial smooth muscle. This technical guide provides a comprehensive overview of the molecular interactions and signaling cascades initiated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction

Bronchoconstriction, a hallmark of asthma and COPD, is primarily mediated by the contraction of airway smooth muscle. β2-adrenergic receptor agonists are the cornerstone of bronchodilator therapy, mimicking the endogenous effects of epinephrine to induce muscle relaxation and alleviate airflow obstruction.[3][4] this compound distinguishes itself within this class through its potent and sustained action, offering the potential for once-daily dosing.[5] This document will dissect the intricate mechanisms underlying this compound's therapeutic effect on bronchial smooth muscle.

Molecular Interaction with the β2-Adrenergic Receptor

This compound's primary molecular target is the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) located on the surface of bronchial smooth muscle cells.

Binding Affinity and Kinetics

This compound exhibits a high affinity for the human β2-AR, a key determinant of its potency. Preclinical studies have quantified this interaction, demonstrating its subnanomolar affinity. The kinetics of this binding are characterized by a rapid association with the receptor and a slow dissociation, contributing to its long duration of action.

Table 1: Receptor Binding Affinity and Kinetics of this compound and Comparators

| Compound | Receptor | Binding Affinity (Ki) | Association Rate (kon) | Dissociation Rate (koff) |

| This compound | Human β2-AR | Subnanomolar | Fast | Slow |

| Formoterol | Human β2-AR | - | - | - |

| Indacaterol | Human β2-AR | - | - | - |

| Salmeterol | Human β2-AR | - | - | - |

Data presented as comparative values due to variations in reported absolute figures across different studies.

Receptor Selectivity

This compound demonstrates a high degree of selectivity for the β2-AR over the β1-AR, which is predominantly found in cardiac tissue. This selectivity is crucial for its favorable cardiovascular safety profile, minimizing off-target effects such as increased heart rate. Preclinical data indicate a higher functional selectivity for β2-AR over β1-AR compared to other LABAs like formoterol and indacaterol.

Table 2: β2/β1 Adrenergic Receptor Selectivity of this compound and Comparators

| Compound | β2/β1 Selectivity Ratio |

| This compound | Higher than formoterol and indacaterol |

| Formoterol | - |

| Indacaterol | - |

| Salmeterol | - |

Intracellular Signaling Cascade

Upon binding to the β2-AR, this compound acts as a full agonist, initiating a cascade of intracellular events that culminate in smooth muscle relaxation.

G-Protein Activation and Adenylyl Cyclase

The this compound-bound β2-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme.

Cyclic AMP (cAMP) Production

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP concentration is the central second messenger in the signaling pathway.

Protein Kinase A (PKA) Activation and Downstream Effects

cAMP subsequently activates protein kinase A (PKA). Activated PKA phosphorylates several downstream target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. These effects collectively result in smooth muscle relaxation and bronchodilation.

References

- 1. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound (AZD0548) [openinnovation.astrazeneca.com]

Preclinical Pharmacology and Toxicology of Abediterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abediterol (formerly known as LAS100977 and AZD0548) is a novel, once-daily, inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was in development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Preclinical studies demonstrated this compound to be a potent and selective full agonist of the human β2-adrenoceptor with a rapid onset and extended duration of action.[1][3] Its development, however, has been discontinued.[2] This guide provides a comprehensive overview of the publicly available preclinical pharmacology and toxicology data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and a summary of the completed, yet largely unpublished, toxicology program.

Preclinical Pharmacology

This compound's pharmacological profile is characterized by high potency and selectivity for the β2-adrenoceptor, leading to sustained bronchodilation.

Mechanism of Action

This compound is a selective agonist for the β2-adrenoceptor, a G-protein coupled receptor. Activation of this receptor on airway smooth muscle cells initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation.

In Vitro Pharmacology

In vitro studies have established this compound's high affinity, potency, and selectivity for the β2-adrenoceptor, as well as its functional activity in human bronchial tissue.

1.2.1. Receptor Binding and Functional Assays

This compound demonstrates subnanomolar affinity for the human β2-adrenoceptor and functions as a full agonist.

Table 1: In Vitro Receptor Affinity and Potency of this compound

| Parameter | Species | Tissue/System | Value | Reference |

| β2-Adrenoceptor Affinity | Human | Recombinant Cells | Subnanomolar | |

| Efficacy (Emax) | Human | β2-Adrenoceptor | 91 ± 5% of isoprenaline | |

| Potency (EC50) | Human | Isolated Bronchi | 1.9 ± 0.4 nM |

1.2.2. Experimental Protocols: In Vitro Assays

β2-Adrenoceptor Binding Assay (General Protocol):

-

Objective: To determine the binding affinity of this compound for the β2-adrenoceptor.

-

Methodology: Radioligand binding assays are performed using cell membranes from a cell line overexpressing the human β2-adrenoceptor. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound. The amount of radioligand displaced by this compound is measured, and the inhibition constant (Ki) is calculated, which is indicative of the binding affinity.

Isolated Human Bronchus Relaxation Assay (General Protocol):

-

Objective: To assess the functional potency and duration of action of this compound in a physiologically relevant tissue.

-

Methodology: Rings of human bronchial tissue are suspended in an organ bath containing a physiological salt solution and gassed with a mixture of oxygen and carbon dioxide. The bronchial rings are pre-contracted with a spasmogen like acetylcholine or histamine. Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation of the bronchial smooth muscle is measured isometrically. The concentration of this compound that produces 50% of the maximal relaxation (EC50) is determined. To assess the duration of action, after washout of this compound, the return of the contractile response to the spasmogen is measured over time.

In Vivo Pharmacology

In vivo studies in animal models have confirmed the potent and long-lasting bronchoprotective effects of this compound.

1.3.1. Bronchoprotection in Guinea Pigs

Nebulized this compound demonstrated potent and sustained inhibition of acetylcholine-induced bronchoconstriction in guinea pigs.

Table 2: In Vivo Bronchoprotective Effects of this compound in Guinea Pigs

| Parameter | This compound | Salmeterol | Formoterol | Indacaterol | Reference |

| Duration of Action (t½) | 36 h | 6 h | 4 h | ~48 h |

1.3.2. Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

-

Objective: To evaluate the in vivo bronchoprotective efficacy and duration of action of inhaled this compound.

-

Methodology: Anesthetized and mechanically ventilated guinea pigs are challenged with an intravenous injection of acetylcholine to induce bronchoconstriction, which is measured as an increase in airway resistance. In treatment groups, animals are pre-dosed with nebulized this compound or a comparator compound at various time points before the acetylcholine challenge. The ability of the test compound to inhibit the bronchoconstrictor response is quantified, and the dose required to produce a 50% inhibition (ID50) can be calculated. The duration of action is determined by assessing the bronchoprotective effect at different time intervals after drug administration.

Preclinical Toxicology

A comprehensive preclinical toxicology program was conducted for this compound, including repeat-dose toxicity, reproductive and developmental toxicity, and safety pharmacology studies. However, detailed quantitative results from these studies are not extensively available in the public domain. It has been stated that chronic GLP toxicology studies in rats (6-month) and dogs (9-month), as well as reproductive toxicology studies in rats and rabbits, have been completed.

Repeat-Dose Toxicity

The objective of these studies is to characterize the toxicological profile of this compound following repeated administration.

2.1.1. Study Design (General)

Based on standard regulatory guidelines, these studies would have involved daily administration of this compound to rats and dogs for 6 and 9 months, respectively. Key endpoints would have included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues. The studies would have aimed to identify a No-Observed-Adverse-Effect Level (NOAEL).

Reproductive and Developmental Toxicology

These studies are designed to assess the potential effects of this compound on fertility and embryonic and fetal development.

2.2.1. Study Design (General)

Standard study designs would have been followed, including:

-

Fertility and Early Embryonic Development (Rat): Male and female rats would be dosed before and during mating and up to implantation to assess effects on fertility and early embryonic development.

-

Embryo-fetal Development (Rat and Rabbit): Pregnant animals would be dosed during the period of organogenesis to evaluate potential teratogenic effects.

Genotoxicity and Carcinogenicity

Information regarding the genotoxicity and carcinogenicity potential of this compound is not publicly available. Standard preclinical assessments would typically include a battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, micronucleus assay) and long-term carcinogenicity bioassays in rodents.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential for undesirable pharmacodynamic effects on major physiological systems.

Cardiovascular Safety

The cardiovascular safety of this compound was assessed in dogs, revealing a favorable safety margin compared to other β2-agonists.

Table 3: Cardiovascular Safety Margin of this compound in Dogs

| Compound | Safety Margin* | Reference |

| This compound | 5.6 | |

| Salmeterol | 3.3 | |

| Formoterol | 2.2 | |

| Indacaterol | 0.3 |

*Safety margin is defined as the ratio of the dose increasing heart rate by 5% and the dose inhibiting bronchospasm by 50%.

3.1.1. Experimental Protocol: Cardiovascular Safety Assessment in Conscious Dogs

-

Objective: To assess the effects of this compound on cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG).

-

Methodology: Conscious dogs, often equipped with telemetry devices for continuous monitoring, are administered single or repeated doses of this compound. Cardiovascular parameters are recorded at baseline and at multiple time points after dosing. The data are analyzed for any clinically significant changes from baseline and compared to a vehicle control group. This allows for the determination of a dose at which no adverse cardiovascular effects are observed.

Conclusion

The preclinical data for this compound characterize it as a potent, selective, and long-acting β2-adrenoceptor agonist with a rapid onset of action. In vitro and in vivo pharmacology studies demonstrated its potential as a once-daily bronchodilator. While a comprehensive toxicology and safety pharmacology program was completed, the detailed quantitative outcomes of these studies are not publicly available, a likely consequence of the discontinuation of its clinical development. The available data suggest a favorable preclinical profile, particularly regarding its cardiovascular safety margin. This guide summarizes the key preclinical findings based on the accessible scientific literature.

References

- 1. This compound (AZD0548) [openinnovation.astrazeneca.com]

- 2. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

- 3. Pharmacological characterization of this compound, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

Abediterol's chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abediterol is a potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD). This document provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies. Detailed experimental protocols and a visual representation of its signaling pathway are included to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically described as 5-[(1R)-2-[[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one.[1] Its structure features a chiral center, with the (R)-enantiomer being the active form.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference/Method |

| IUPAC Name | 5-[(1R)-2-[[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one | [1] |

| CAS Number | 915133-65-2 | [1] |

| Molecular Formula | C₂₅H₃₀F₂N₂O₄ | [2] |

| Molar Mass | 460.522 g/mol | [2] |

| SMILES String | C1=CC=C(C=C1)C(COCCCCCCNC--INVALID-LINK--O)(F)F | |

| XLogP3-AA | 3.1 | Computed |

| Hydrogen Bond Donors | 4 | Computed |

| Hydrogen Bond Acceptors | 6 | Computed |

| Physical Description | Information not available | - |

| Melting Point | Information not available | - |

| Water Solubility | Information not available | - |

| pKa | Information not available | - |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. Its therapeutic effect, primarily bronchodilation, is mediated through a well-defined signaling cascade.

Upon binding to the β2-AR on the surface of airway smooth muscle cells, this compound induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

References

In Vitro Functional Profile of Abediterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol (LAS100977) is a novel, once-daily inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Extensive in vitro studies have been conducted to characterize its pharmacological properties, elucidating its mechanism of action, potency, selectivity, and kinetic profile at the β2-adrenoceptor. This technical guide provides a comprehensive summary of the key in vitro functional studies of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacological Attributes

This compound is a potent and selective β2-adrenoceptor agonist.[2] Functional pharmacology studies have demonstrated that it is a full agonist with high potency and β2-adrenoceptor selectivity comparable to or greater than other long-acting β2-agonists like formoterol, salmeterol, indacaterol, olodaterol, and vilanterol.[2][3] Its mechanism of action involves the stimulation of β2-adrenoceptors, leading to smooth muscle relaxation in the airways.[4]

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro functional studies of this compound, providing a comparative perspective with other LABAs.

Table 1: Receptor Binding Affinity (IC50, nM) of this compound and Comparator LABAs

| Compound | Human β1 | Human β2 | Guinea Pig β1 | Guinea Pig β2 | Dog β1 | Dog β2 |

| This compound | 36 | 0.6 | 136 | 0.4 | 135 | 0.4 |

| Indacaterol | 136 | 34 | 542 | 4.6 | 339 | 7.8 |

| Olodaterol | 133 | 4.2 | 635 | 1.4 | 705 | 1.7 |

| Vilanterol | 1800 | 7.4 | 2485 | 1.1 | 2445 | 3.0 |

Table 2: Functional Potency and Onset of Action of this compound

| Parameter | Tissue/Cell Model | Value | Comparator(s) | Reference |

| EC50 | Isolated Human Bronchi | 1.9 ± 0.4 nM | Not significantly different from formoterol | |

| Potency (vs Comparators) | Guinea Pig Trachea | 5-fold > Olodaterol, 77-fold > Indacaterol, 80-fold > Vilanterol | Olodaterol, Indacaterol, Vilanterol | |

| Intrinsic Activity (Emax) | Human β2-adrenoceptor | 91 ± 5% of isoprenaline (Full Agonist) | Isoprenaline | |

| Onset of Action (t½ onset) | Isolated Human Bronchi | 7-10 min | More rapid than salmeterol |

Table 3: Receptor Kinetics and Duration of Action of this compound

| Parameter | Receptor | Value | Measurement Method | Reference |

| Association Rate (kon) | Human β2 | 1.4 x 10⁷ ± 1.8 x 10⁶ M⁻¹min⁻¹ | Direct (³H-Abediterol) | |

| Residence Time (t½) | Human β2 | 91.3 ± 13.3 min | Direct (³H-Abediterol) | |

| Residence Time (t½) | Human β2 | 185.5 ± 7.5 min | Indirect | |

| Dissociation Rate | Human β2 | 30-64 times slower than reference LABAs | Indirect | |

| Duration of Action (t½) | Isolated Human Bronchi | ~690 min | Functional Assay | |

| Duration of Action | Guinea Pig Trachea | >480 min | Functional Assay |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound, as a β2-adrenoceptor agonist, activates a well-defined signaling cascade. Upon binding to the β2-adrenoceptor, it induces a conformational change in the receptor, leading to the activation of the stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (AZD0548) [openinnovation.astrazeneca.com]

- 3. This compound, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To assess the pharmacokinetics, safety and tolerability of this compound administered once daily for 9 Days, in patients with asthma on Inhaled corticosteroids [astrazenecaclinicaltrials.com]

The Role of Abediterol in Respiratory and Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol is a novel, inhaled, long-acting beta-2 adrenergic agonist (LABA) that has been under development for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its unique pharmacological profile, characterized by a rapid onset and a prolonged duration of action, positions it as a significant area of interest in respiratory and immunological research.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as a potent and selective agonist for the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[3] Binding of this compound to the β2-AR initiates a signaling cascade that leads to bronchodilation and has potential immunomodulatory effects.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and consequent bronchodilation.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile compared to other LABAs. It demonstrates high affinity and selectivity for the human β2-adrenoceptor.

Preclinical Data

In preclinical models, this compound has shown potent bronchodilator effects with a long duration of action. Studies in isolated guinea pig trachea and in vivo animal models have demonstrated its superiority or similarity to other LABAs like salmeterol, formoterol, and indacaterol in terms of potency and duration of action.

| Parameter | This compound | Indacaterol | Olodaterol | Vilanterol | Salmeterol | Formoterol |

| β2-Receptor Affinity (IC50, nM) - Human | 0.6 | 34 | 4.2 | 7.4 | - | - |

| Potency in Guinea Pig Trachea (EC50, nM) | 0.1 | 7.7 | 0.5 | 8.0 | - | - |

| Onset of Action in Isolated Human Bronchi (t½, min) | 7-10 | - | - | - | Slower | Similar |

| Duration of Action in Isolated Human Bronchi (t½, min) | ~690 | Similar | - | - | - | - |

| Bronchoprotective Half-life in Guinea Pigs (h) | 36 | 51 | 47 | 18 | 6 | 4 |

| Cardiovascular Safety Margin in Dogs | 5.6 | 0.3 | - | - | 3.3 | 2.2 |

Clinical Efficacy and Safety

Clinical trials have evaluated the efficacy, safety, and tolerability of this compound in patients with asthma and COPD.

Efficacy in COPD

In a Phase IIa study (NCT01425814) involving patients with moderate to severe COPD, single inhaled doses of this compound (0.625, 2.5, 5, and 10 μg) resulted in significant, dose-dependent improvements in lung function.

| Dose | Change from Baseline in Trough FEV1 (L) vs. Placebo | Change from Baseline in Trough FEV1 (L) vs. Indacaterol 150 μg |

| This compound 0.625 μg | 0.102 (p < 0.0001) | - |

| This compound 2.5 μg | 0.203 (p < 0.0001) | 0.092 (p < 0.0001) |

| This compound 5 μg | 0.233 (p < 0.0001) | 0.122 (p < 0.0001) |

| This compound 10 μg | 0.259 (p < 0.0001) | 0.148 (p < 0.0001) |

FEV1: Forced Expiratory Volume in 1 second. Data from a Phase IIa study in COPD patients.

Efficacy in Asthma

In patients with stable, persistent asthma, once-daily this compound (2.5, 5, and 10 μg) for 7 days led to clinically and statistically significant improvements in trough FEV1 compared to placebo.

| Dose | Change from Baseline in Trough FEV1 (mL) vs. Placebo on Day 7 | Peak FEV1 (mL) vs. Placebo on Day 7 |

| This compound 2.5 μg | 334 (p < 0.01) | 364 (p < 0.001) |

| This compound 5 μg | 365 (p < 0.01) | 403 (p < 0.001) |

| This compound 10 μg | 294 (p < 0.01) | 375 (p < 0.01) |

Data from a Phase II study in asthma patients.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common adverse events are typical of the β2-agonist class and include tremor, palpitations, restlessness, nervousness, and dizziness, particularly at higher doses (>10μg). Dose-dependent increases in heart rate and changes in serum glucose and potassium have also been observed at higher concentrations.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound and other LABAs.

Isolated Guinea Pig Tracheal Ring Assay

This ex vivo method assesses the relaxant effect of a compound on airway smooth muscle.

Methodology:

-

Male Hartley guinea pigs are euthanized, and the trachea is dissected.

-

The trachea is cut into rings (4-5 mm in length).

-

Rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

The rings are allowed to equilibrate under a resting tension (e.g., 1 gram) for approximately 60 minutes.

-

A contractile agent, such as methacholine or histamine, is added to induce a stable contraction of the smooth muscle.

-

This compound or other test compounds are added cumulatively to the bath.

-

Changes in isometric tension are recorded to measure the degree of relaxation.

-

Data are analyzed to determine potency (EC50) and other pharmacological parameters.

cAMP Measurement in Cell-Based Assays

This in vitro assay quantifies the intracellular accumulation of cAMP following receptor activation.

Methodology:

-

Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured to approximately 80% confluency.

-

Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

The cell suspension is dispensed into a multi-well plate.

-

This compound or other agonists are added at various concentrations.

-

The cells are incubated for a specified time to allow for cAMP production.

-

A lysis buffer is added to release the intracellular cAMP.

-

The amount of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

Clinical Measurement of FEV1

Forced Expiratory Volume in 1 second (FEV1) is a key measure of lung function in clinical trials for respiratory drugs.

Methodology:

-

Patients are instructed to withhold any rescue medication for a specified period before the measurement.

-

A baseline FEV1 is established before the administration of the study drug.

-

Following drug inhalation, FEV1 is measured at multiple time points (e.g., 5, 15, 30 minutes, and then hourly for up to 36 hours) using a spirometer.

-

The highest FEV1 value recorded in the initial hours post-dose is typically considered the peak FEV1.

-

The FEV1 measured just before the next dose (at 24 hours for once-daily medications) is the trough FEV1.

-

All measurements are performed according to the standards of the American Thoracic Society (ATS) and European Respiratory Society (ERS).

Conclusion

This compound is a promising long-acting β2-adrenergic agonist with a favorable pharmacological profile for the treatment of asthma and COPD. Its rapid onset and extended duration of action, coupled with a good safety profile at therapeutic doses, make it a valuable subject of ongoing research. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel respiratory therapies. The comprehensive data gathered to date underscores the potential of this compound to address unmet needs in the management of obstructive lung diseases. Further research, particularly in combination with other anti-inflammatory agents, will be crucial in fully elucidating its therapeutic role.

References

- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

Abediterol (AZD0548): A Technical Deep Dive into its Development and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the development history of Abediterol (AZD0548), a once-daily inhaled long-acting β2-adrenoceptor agonist (LABA). The document details its mechanism of action, preclinical and clinical development, and the eventual discontinuation of the program. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are described and visualized.

Introduction

This compound (also known as LAS100977) was a promising drug candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Developed by Almirall and later AstraZeneca, it was designed as a potent and selective ultra-LABA with a rapid onset and a 24-hour duration of action, aiming to provide a convenient once-daily dosing regimen.[1][2][3] Despite showing significant bronchodilatory effects in clinical trials, the development of this compound was discontinued in 2021 after reaching Phase II clinical trials. This guide will explore the scientific journey of this compound, from its pharmacological characterization to the cessation of its development.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

This compound functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways. Upon binding, this compound activates the receptor, initiating a downstream signaling cascade that leads to bronchodilation.

The canonical β2-adrenergic receptor signaling pathway is initiated by the binding of an agonist, such as this compound. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Preclinical Development

This compound demonstrated a promising preclinical profile, characterized by high potency, selectivity, and a long duration of action in in vitro and in vivo models.

Receptor Binding and Functional Activity

Preclinical studies established this compound as a potent and full agonist at the human β2-adrenoceptor.

| Parameter | Value | Comparator Values | Reference |

| β2-Adrenoceptor Affinity (pKi) | 9.1 ± 0.1 | Salmeterol: 8.4 ± 0.1, Formoterol: 8.2 ± 0.1, Indacaterol: 8.7 ± 0.1 | |

| Functional Potency (pEC50) in isolated human bronchi | 8.7 ± 0.1 (EC50 = 1.9 ± 0.4 nM) | Formoterol: 8.8 ± 0.1, Salmeterol: 8.1 ± 0.1, Indacaterol: 8.4 ± 0.1 | |

| Intrinsic Activity (Emax) | 91 ± 5% of isoprenaline max effect | Full agonist | |

| Onset of Action (t½ onset) in isolated human bronchi | 7-10 min | Faster than salmeterol | |

| Duration of Action (t½) in isolated human bronchi | ~690 min | Similar to indacaterol |

Table 1: Preclinical Pharmacological Profile of this compound

Preclinical Experimental Protocols

The binding affinity of this compound to β2-adrenoceptors was determined using radioligand binding assays. These experiments typically involve membranes from cells overexpressing the human β2-adrenoceptor and a radiolabeled ligand, such as [3H]-CGP12177. The ability of increasing concentrations of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

The functional potency and duration of action of this compound were assessed in isolated human bronchial rings. In these experiments, bronchial tissues are mounted in organ baths and contracted with a spasmogen like carbachol. The relaxant effect of cumulative concentrations of this compound is then measured to determine the EC50 value. For duration of action studies, tissues are exposed to the agonist, followed by repeated washing, and the recovery of the contractile response is monitored over time.

Clinical Development

This compound progressed to Phase II clinical trials for both asthma and COPD, where it demonstrated significant and sustained bronchodilation.

Clinical Efficacy

A Phase IIa, randomized, double-blind, crossover study (NCT01425814) evaluated single inhaled doses of this compound in patients with moderate to severe COPD.

| Treatment Group | Change from Baseline in Trough FEV1 (L) | p-value vs. Placebo | p-value vs. Indacaterol 150 µg | Reference |

| This compound 0.625 µg | 0.102 | < 0.0001 | Not significant | |

| This compound 2.5 µg | 0.203 | < 0.0001 | < 0.0001 | |

| This compound 5 µg | 0.233 | < 0.0001 | < 0.0001 | |

| This compound 10 µg | 0.259 | < 0.0001 | < 0.0001 | |

| Indacaterol 150 µg | 0.111 | < 0.0001 | N/A | |

| Placebo | - | N/A | N/A |

Table 2: Change from Baseline in Trough FEV1 in Patients with COPD (24 hours post-dose)

The study demonstrated that all doses of this compound provided statistically and clinically significant improvements in bronchodilation compared to placebo. Doses of 2.5 µg and higher were also significantly superior to the active comparator, indacaterol. The bronchodilator effect was rapid, with significant improvements observed within 15 minutes, and was sustained for at least 36 hours.

In a Phase II, randomized, 7-day, crossover study in patients with stable, persistent asthma, once-daily this compound also showed significant improvements in lung function.

| Treatment Group | Change from Baseline in Trough FEV1 (mL) on Day 7 | p-value vs. Placebo | Reference |

| This compound 2.5 µg | 334 | < 0.01 | |

| This compound 5 µg | 365 | < 0.01 | |

| This compound 10 µg | 294 | < 0.01 | |

| Placebo | - | N/A |

Table 3: Change from Baseline in Trough FEV1 in Patients with Asthma on Day 7

All tested doses of this compound resulted in clinically relevant and statistically significant improvements in trough FEV1 compared with placebo over the 7-day treatment period.

Safety and Tolerability

This compound was generally safe and well-tolerated at therapeutic doses (anticipated to be in the 0.5–2 µg range). However, dose-dependent adverse events, typical of β2-adrenoceptor stimulation, were observed, particularly at higher doses.

| Dose Range | Observed Adverse Events | Reference |

| > 10 µg | Increased frequency of tremor, palpitations, restlessness, nervousness, and dizziness. | |

| ≥ 5 µg | Dose-dependent increases in heart rate and QTcF interval. | |

| ≥ 25 µg | Changes in serum glucose and potassium levels. |

Table 4: Dose-Dependent Adverse Events Observed in Clinical Trials

Clinical Trial Protocol Synopsis

The clinical development program for this compound included several key studies. A typical Phase II study design is outlined below.

Discontinuation of Development

The development of this compound was discontinued in February 2021. The co-formulation of this compound with mometasone furoate had also been discontinued in 2019. While AstraZeneca has not publicly disclosed the specific reasons for this decision, the discontinuation of a drug candidate after Phase II trials often involves a comprehensive evaluation of its overall profile, including its efficacy, safety, and commercial viability in a competitive market. Broader safety concerns associated with the LABA class of drugs may have also played a role in the decision-making process.

Conclusion

This compound (AZD0548) was a potent, selective, and long-acting β2-adrenoceptor agonist that demonstrated significant bronchodilatory effects in both preclinical models and clinical trials for asthma and COPD. Its once-daily dosing regimen offered a potential advantage in terms of patient convenience and adherence. However, despite these promising attributes, its development was halted in 2021. This technical overview provides a detailed account of the scientific data gathered throughout the development of this compound, offering valuable insights for researchers and professionals in the field of respiratory drug development.

References

Abediterol: A Comprehensive Technical Review of its Sustained 24-Hour Bronchodilator Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Abediterol, a novel, once-daily, inhaled long-acting β2-adrenoceptor agonist (LABA). It details the molecular and clinical data that substantiate its sustained 24-hour duration of action, a key characteristic for the management of persistent respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document outlines the core pharmacological attributes of this compound, presents detailed experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Pharmacological Profile

This compound is a potent and selective full agonist of the β2-adrenoceptor.[1] Its molecular structure confers a unique pharmacokinetic and pharmacodynamic profile, characterized by a rapid onset of action and a prolonged bronchodilatory effect.[1] This sustained action is attributed to its high affinity for the β2-adrenoceptor, a fast association rate, and a notably slow dissociation rate, resulting in a long residence time at the receptor.[2][3][4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and clinical data that define the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound

| Parameter | Value | Species/System | Reference |

| β2-Adrenoceptor Affinity (Kᵢ) | Subnanomolar | Human (CHO cells) | |

| β2-Adrenoceptor Association Rate (kₒₙ) | 1.4 x 10⁷ ± 1.8 x 10⁶ M⁻¹min⁻¹ | Human (Sf9 cells) | |

| β2-Adrenoceptor Dissociation Half-Life (t½) | 91.3 ± 13.3 min (direct) 185.5 ± 7.5 min (indirect) | Human (Sf9 cells) | |

| Functional Potency (EC₅₀) in Human Bronchi | 1.9 ± 0.4 nM | Human isolated bronchi | |

| Intrinsic Efficacy (Eₘₐₓ) | Full agonist (91 ± 5% of isoprenaline) | Human β2-adrenoceptor | |

| Onset of Action in Human Bronchi (t½ onset) | 7-10 min | Human isolated bronchi | |

| Duration of Action in Human Bronchi (t½) | ~690 min | Human isolated bronchi |

Table 2: Clinical Efficacy of this compound in Patients with Asthma (7-Day Study)

| Parameter (Change from Baseline) | This compound 2.5 µg | This compound 5 µg | This compound 10 µg | Placebo | Reference |

| Trough FEV₁ on Day 7 (L) | 0.334 | 0.365 | 0.294 | - | |

| Peak FEV₁ on Day 7 (L) | 0.364 | 0.403 | 0.375 | - | |

| Trough FEV₁ on Day 1 (L) | 0.444 | 0.500 | 0.520 | - |

Table 3: Clinical Efficacy of this compound in Patients with COPD (Single Dose Study)

| Parameter (Change from Baseline) | This compound 0.625 µg | This compound 2.5 µg | This compound 5 µg | This compound 10 µg | Placebo | Indacaterol 150 µg | Reference |

| Trough FEV₁ (L) | 0.102 | 0.203 | 0.233 | 0.259 | - | 0.111 |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect through the canonical β2-adrenoceptor signaling pathway. Upon binding to the receptor on airway smooth muscle cells, it induces a conformational change that leads to the activation of adenylyl cyclase via the stimulatory G-protein, Gs. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation, resulting in bronchodilation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the 24-hour duration of action of this compound.

Radioligand Binding Assays for Receptor Affinity

These assays are fundamental in determining the binding characteristics of this compound to the β2-adrenoceptor.

Objective: To determine the affinity (Kᵢ), association rate (kₒₙ), and dissociation rate (kₒբբ) of this compound for the human β2-adrenoceptor.

Materials:

-

Membrane preparations from Sf9 cells expressing the human β2-adrenoceptor.

-

Radioligand: [³H]-CGP12177 (a β-adrenoceptor antagonist).

-

Unlabeled this compound and reference compounds.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

GF/C filter plates pre-soaked in 0.3% polyethyleneimine.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Sf9 cells expressing the human β2-adrenoceptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a BCA assay.

-

Competition Binding Assay (for Kᵢ):

-

A fixed concentration of [³H]-CGP12177 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

The reaction mixtures are incubated at 30°C for 60 minutes.

-

The incubation is terminated by rapid filtration through the GF/C filter plates, followed by washing with ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC₅₀ value is determined by non-linear regression, and the Kᵢ is calculated using the Cheng-Prusoff equation.

-

-

Association and Dissociation Assays (for kₒₙ and kₒբբ):

-

Association: Membranes are incubated with radiolabeled this compound for various time points. The amount of bound radioligand is measured at each time point to determine the association rate constant (kₒₙ).

-

Dissociation: Membranes are first incubated with radiolabeled this compound to reach equilibrium. Dissociation is then initiated by adding an excess of a non-radiolabeled ligand, and the amount of remaining bound radioligand is measured over time to determine the dissociation rate constant (kₒբբ).

-

Functional Assays in Isolated Human Bronchi

This ex vivo model provides a physiologically relevant system to assess the potency, efficacy, and duration of action of this compound on human airway smooth muscle.

Objective: To determine the functional potency (EC₅₀), intrinsic efficacy (Eₘₐₓ), and duration of action of this compound in relaxing pre-contracted human bronchial rings.

Materials:

-

Human lung tissue obtained from surgical resections.

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

-

Contractile agent (e.g., acetylcholine or histamine).

-

This compound and reference compounds.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Human bronchi are dissected from the lung tissue and cut into rings (2-4 mm in width).

-

Mounting: The bronchial rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and are connected to isometric force transducers under a resting tension of 1-1.5 g.

-

Equilibration: The tissues are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.

-

Contraction: The bronchial rings are pre-contracted with a submaximal concentration of a contractile agent (e.g., acetylcholine).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to induce relaxation. The relaxation is recorded as a percentage of the pre-contraction.

-

Duration of Action: After achieving maximal relaxation with a single concentration of this compound, the tissue is washed repeatedly to remove the drug. The time taken for the tissue to recover 50% of the initial contraction is measured to determine the duration of action.

Clinical Trials for 24-Hour Bronchodilator Efficacy

Clinical trials in patients with asthma or COPD are essential to confirm the sustained 24-hour efficacy of this compound.

Objective: To evaluate the effect of once-daily inhaled this compound on lung function over a 24-hour period in patients with asthma or COPD.

Study Design:

-

Randomized, double-blind, placebo- and active-controlled, crossover or parallel-group design.

-

Patient Population: Patients with a diagnosis of persistent asthma or moderate-to-severe COPD, meeting specific inclusion/exclusion criteria (e.g., pre-bronchodilator FEV₁ % predicted).

-

Treatment: Inhaled this compound at various doses (e.g., 0.625, 2.5, 5, 10 µg), placebo, and an active comparator (e.g., indacaterol).

Methodology:

-

Baseline Measurements: Spirometry (FEV₁, FVC) is performed at baseline before the first dose of the study drug.

-

Dosing: Patients receive a single daily dose of the assigned treatment.

-

Spirometry Assessments: Serial spirometry is performed at multiple time points post-dose, typically including 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, 23, and 24 hours. In some studies, assessments may extend to 36 hours.

-

Primary Endpoint: The primary efficacy endpoint is often the change from baseline in trough FEV₁ (the average of the 23- and 24-hour post-dose measurements) on a specific day (e.g., Day 1 or Day 7).

-

Secondary Endpoints: These may include peak FEV₁, time to onset of action, and FEV₁ area under the curve (AUC) for different time intervals (e.g., 0-12h, 12-24h).

Conclusion

The comprehensive preclinical and clinical data presented in this guide strongly support the sustained 24-hour duration of action of this compound. Its unique receptor binding kinetics, characterized by a rapid association and slow dissociation from the β2-adrenoceptor, translate into a prolonged functional effect on airway smooth muscle. Clinical studies in both asthma and COPD patients have consistently demonstrated statistically and clinically significant improvements in lung function over a full 24-hour dosing interval. These attributes position this compound as a promising once-daily bronchodilator for the maintenance treatment of obstructive lung diseases.

References

- 1. Pharmacological characterization of this compound, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, has a fast association rate and long residence time at receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Continuous-Flow Synthesis of Abediterol Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol is a potent, long-acting β2-adrenoceptor agonist that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The synthesis of this compound involves the coupling of two key precursors: a hydrophilic head and a lipophilic amine tail. Continuous-flow chemistry offers significant advantages for the synthesis of these precursors, including enhanced safety, improved process control, higher yields, and the potential for telescoped multi-step reactions. This document provides detailed application notes and experimental protocols for the continuous-flow synthesis of both the lipophilic and a proposed synthesis for the hydrophilic precursors of this compound.

I. Continuous-Flow Synthesis of the Lipophilic Amine Tail

The synthesis of the lipophilic amine tail of this compound has been successfully demonstrated in a three-step continuous-flow process. This sequence involves a phase-transfer-catalyzed O-alkylation, a rhodium-catalyzed hydroformylation, and a ruthenium-catalyzed reductive amination.[1]

Logical Workflow for Lipophilic Tail Synthesis

References

Application Notes and Protocols for the Quantification of Abediterol in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol is a novel, once-daily, long-acting beta2-adrenergic agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and overall drug development. Due to its very low systemic exposure, highly sensitive analytical methods are required. The validated method of choice for the bioanalysis of this compound in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the necessary sensitivity and selectivity to measure concentrations at the picogram per milliliter (pg/mL) level.

These application notes provide a comprehensive overview of the analytical methodology for the quantification of this compound in human plasma, including a detailed experimental protocol and validation parameters based on established regulatory guidelines.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS assay has been used to determine this compound plasma levels, demonstrating a lower limit of quantification (LLOQ) of 0.05 pg/mL[1]. This high sensitivity is essential due to the low systemic exposure of this compound following inhalation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative LC-MS/MS method for this compound quantification in human plasma, based on publicly available data for this compound and similar compounds, and aligned with regulatory guidelines from the FDA and EMA.

| Parameter | Representative Value/Range |

| Lower Limit of Quantification (LLOQ) | 0.05 pg/mL |

| Upper Limit of Quantification (ULOQ) | 50 pg/mL |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated by internal standard |

Experimental Protocol: Representative LC-MS/MS Method

This protocol describes a representative method for the quantification of this compound in human plasma. Specific parameters may require optimization.

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d5)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating the analyte from a complex matrix like plasma.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of plasma sample, add the internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of an aqueous solution (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Sample Preparation Workflow

LC-MS/MS Conditions

| Parameter | Representative Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its SIL-IS need to be determined through infusion and optimization. |

Calibration and Quality Control

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma. The range should encompass the LLOQ and ULOQ.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma to assess the accuracy and precision of the method.

Bioanalytical Method Validation

The representative method described above should be fully validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation process ensures the reliability of the analytical data.

Key Validation Parameters

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

-

Linearity: The relationship between the concentration of the analyte and the analytical response. A linear regression with a weighting factor is typically used.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing QC samples on different days.

-

Recovery: The efficiency of the extraction process. It is determined by comparing the analytical response of extracted samples to that of unextracted standards.

-

Matrix Effect: The influence of plasma components on the ionization of the analyte. It is assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.

-

Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.

Method Validation Components

Conclusion

The quantification of this compound in human plasma requires a highly sensitive and validated LC-MS/MS method due to its low systemic concentrations. The provided application notes and representative protocol offer a comprehensive guide for researchers and scientists involved in the development of this compound. Adherence to regulatory guidelines for method validation is paramount to ensure the generation of reliable data for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Abediterol using Liquid Chromatography with Tandem Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol is a novel, once-daily, long-acting β2-adrenergic receptor agonist (LABA) that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Pharmacokinetic (PK) studies are crucial in the development of inhaled therapies like this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its high potency and targeted delivery to the lungs, systemic plasma concentrations of this compound are typically very low, often in the picogram per milliliter (pg/mL) range. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the bioanalytical method of choice for the accurate and precise quantification of this compound in biological matrices, offering the required high sensitivity and selectivity.

This document provides a summary of the pharmacokinetic properties of this compound and a representative protocol for its quantification in human plasma by LC-MS/MS, based on established methods for similar analytes. Additionally, the underlying signaling pathway of this compound's mechanism of action and a typical experimental workflow are illustrated.

Pharmacokinetic Profile of this compound

This compound exhibits a pharmacokinetic profile characterized by low systemic exposure following inhalation. Clinical studies have demonstrated its dose-proportionality and long-acting nature. A summary of key pharmacokinetic parameters from a Phase IIa, randomized, double-blind, crossover study in patients with moderate to severe COPD is presented below.

| Dose (µg) | Cmax (pg/mL) | Tmax (h) | t½ (h) |

| 0.625 | 0.41 ± 0.21 | 1.0 (0.5 - 2.0) | 27.5 ± 10.9 |

| 2.5 | 1.63 ± 0.84 | 1.0 (0.5 - 4.0) | 24.3 ± 8.2 |

| 5 | 3.21 ± 1.57 | 1.0 (0.5 - 4.0) | 23.9 ± 7.9 |

| 10 | 6.34 ± 3.16 | 1.0 (0.5 - 3.0) | 21.7 ± 5.9 |

Data presented as mean ± standard deviation for Cmax and t½, and as median (range) for Tmax.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

While a specific, publicly available, validated protocol for this compound is not available, the following procedure is a representative method based on best practices for the analysis of potent, low-concentration β2-agonists in biological matrices. This protocol is intended as a guideline and would require rigorous validation in accordance with regulatory standards (e.g., FDA, EMA) before implementation.

Sample Preparation: Solid-Phase Extraction (SPE)

Given the low pg/mL concentrations of this compound, a robust sample preparation method is essential to remove interfering substances from the plasma matrix and concentrate the analyte. Solid-phase extraction is the recommended technique.

-

Sample Pre-treatment: Thaw frozen human plasma samples on ice. To 500 µL of plasma, add an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled this compound).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column with appropriate dimensions (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and the internal standard. The specific m/z transitions would need to be optimized for this compound.

-

Gas Temperatures and Flow Rates: Optimize desolvation gas temperature, cone gas flow, and nebulizer gas pressure for maximum signal intensity.

Visualizations

This compound Signaling Pathway

This compound, as a β2-adrenergic receptor agonist, exerts its therapeutic effect by stimulating the β2-adrenergic receptor, which is a G-protein coupled receptor. This initiates an intracellular signaling cascade leading to bronchodilation.

Experimental Workflow for this compound Pharmacokinetic Analysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma samples.

Application Notes and Protocols: In Vitro Determination of Abediterol's Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol is a novel, once-daily, long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] As a selective β2-AR agonist, this compound's therapeutic efficacy is derived from its ability to relax the airway smooth muscle, leading to bronchodilation.[2] Preclinical evaluation of this compound's potency and selectivity is crucial to predict its clinical efficacy and potential side effects. This document provides detailed protocols for in vitro assays designed to characterize the pharmacological profile of this compound, focusing on its potency at the human β2-AR and its selectivity over the human beta-1 adrenergic receptor (β1-AR).

The primary mechanism of action for β2-AR agonists involves the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade ultimately leads to smooth muscle relaxation. Therefore, the assessment of this compound's potency is typically conducted through functional assays that measure cAMP accumulation in cells expressing the β2-AR.

Selectivity is a critical attribute for any β2-AR agonist, as off-target activation of β1-ARs in the heart can lead to undesirable cardiovascular side effects such as increased heart rate and contractility. To assess selectivity, the binding affinity of this compound for both β1-AR and β2-AR is determined using radioligand binding assays. A higher affinity for the β2-AR compared to the β1-AR indicates a more favorable selectivity profile.

These application notes provide a comprehensive guide to performing these essential in vitro assays, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Key Signaling Pathway and Experimental Workflow

To understand the basis of the assays, it is important to visualize the key signaling pathway and the general workflow of the experiments.

Figure 1: Simplified β2-Adrenergic Receptor Signaling Pathway.

Figure 2: General Experimental Workflow for In Vitro Assays.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other long-acting β2-agonists. The data is compiled from published pharmacological studies.[4][5]

| Compound | Receptor Affinity (IC50, nM) | Functional Potency (EC50, nM) |

| Human β1-AR | Human β2-AR | |

| This compound | 36 | 0.6 |

| Indacaterol | 136 | 34 |

| Olodaterol | 133 | 4.2 |

| Vilanterol | 1800 | 7.4 |

| Formoterol | - | - |

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity and Selectivity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for human β1- and β2-adrenergic receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.

Materials and Reagents:

-

Cell Lines: CHO-K1 cells stably expressing either human β1-AR or human β2-AR.

-

Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist).

-

Competitor Ligands: this compound, Indacaterol, Olodaterol, Vilanterol (for comparison).

-

Non-specific Binding Control: Propranolol (a non-selective β-blocker).

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates and vacuum manifold.

Protocol:

-

Cell Culture and Membrane Preparation: a. Culture the CHO-K1 cells expressing β1-AR or β2-AR to ~80-90% confluency. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in membrane preparation buffer and homogenize. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). g. Aliquot and store the membrane preparations at -80°C until use.

-

Binding Assay: a. Prepare serial dilutions of this compound and comparator compounds in assay buffer. b. In a 96-well plate, add in the following order:

- 50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding) or competitor compound dilution.

- 50 µL of [³H]-CGP12177 (at a final concentration approximately equal to its Kd).

- 100 µL of the membrane preparation (containing 10-20 µg of protein). c. Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration and Scintillation Counting: a. Terminate the binding reaction by rapid filtration through the 96-well filter plates using a vacuum manifold. b. Wash the filters three times with ice-cold assay buffer. c. Dry the filter plates and add scintillation cocktail to each well. d. Count the radioactivity in a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis. d. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. e. The selectivity is determined by the ratio of Ki values (Ki β1 / Ki β2).

cAMP Accumulation Assay for Determining Functional Potency

This protocol outlines a functional assay to measure the potency (EC50) of this compound in stimulating cAMP production in CHO-K1 cells expressing the human β2-AR.

Materials and Reagents:

-

Cell Line: CHO-K1 cells stably expressing human β2-AR.

-

Test Compounds: this compound and a reference agonist (e.g., Isoproterenol).

-

Cell Culture Medium: As described in the binding assay protocol.

-

Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based kits).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: a. Seed the CHO-K1-β2-AR cells into a 96-well plate at a density that allows for optimal signal detection (typically 5,000-20,000 cells per well). b. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Stimulation: a. Prepare serial dilutions of this compound and the reference agonist in stimulation buffer. b. Remove the cell culture medium from the wells and replace it with stimulation buffer. c. Add the diluted compounds to the respective wells. Include a vehicle control (stimulation buffer only). d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: a. Generate a standard curve if required by the assay kit. b. Convert the raw data (e.g., fluorescence ratio, absorbance, or luminescence) to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the logarithm of the agonist concentration. d. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve). e. The potency of this compound is represented by its EC50 value. A lower EC50 indicates higher potency. The maximal effect (Emax) can also be determined and compared to a full agonist like isoproterenol. This compound is a full agonist at the human β2-adrenoceptor.

Conclusion

The in vitro assays detailed in these application notes are fundamental for the pharmacological characterization of β2-adrenergic receptor agonists like this compound. The radioligand binding assay provides a robust method for determining the affinity and selectivity of the compound, which are key predictors of its therapeutic window and potential for off-target effects. The cAMP accumulation assay directly measures the functional potency of the compound, reflecting its ability to activate the target receptor and initiate the desired biological response. By following these detailed protocols, researchers can obtain reliable and reproducible data to guide drug development efforts and contribute to a comprehensive understanding of a compound's in vitro pharmacology.

References

- 1. resources.revvity.com [resources.revvity.com]